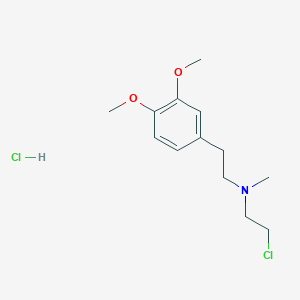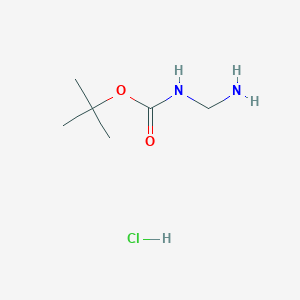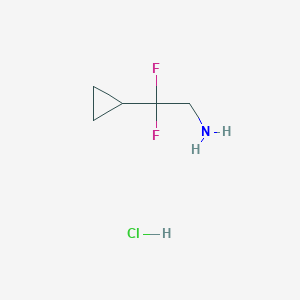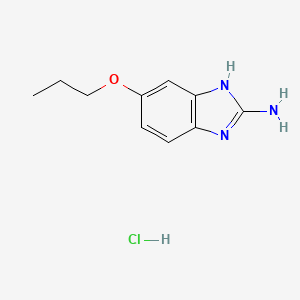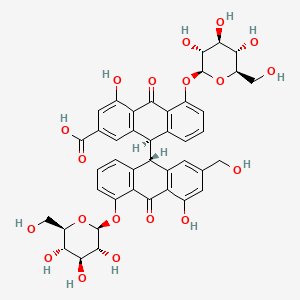
9-Demethoxyethanol-9-propanol Isoacyclovir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Demethoxyethanol-9-propanol Isoacyclovir (9-DME-9-P Isoacyclovir) is a novel antiviral agent that has recently been developed to treat viral infections. It is a synthetic derivative of the natural antiviral drug acyclovir, which is used to treat herpes simplex, varicella-zoster, and other viral infections. 9-DME-9-P Isoacyclovir has several advantages over acyclovir, such as improved solubility, increased stability, and enhanced antiviral activity.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway of 9-Demethoxyethanol-9-propanol Isoacyclovir involves the conversion of Acyclovir to 9-Demethoxyethanol-9-propanol Isoacyclovir through a series of chemical reactions.
Starting Materials
Acyclovir, Ethylene glycol, Propionaldehyde, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Ethanol, Wate
Reaction
Acyclovir is reacted with ethylene glycol in the presence of hydrochloric acid to yield 9-(2-hydroxyethoxymethyl)guanine., 9-(2-hydroxyethoxymethyl)guanine is then reacted with propionaldehyde in the presence of sodium borohydride to yield 9-Demethoxyethanol-9-propanol acyclovir., 9-Demethoxyethanol-9-propanol acyclovir is then reacted with sodium hydroxide in ethanol and water to yield 9-Demethoxyethanol-9-propanol Isoacyclovir.
Wissenschaftliche Forschungsanwendungen
9-DME-9-P Isoacyclovir has been studied for its potential applications in scientific research. It has been used to study the antiviral activity of acyclovir and its derivatives, and to investigate the mechanism of action of antiviral drugs. It has also been used to study the biochemical and physiological effects of antiviral drugs on cells and tissues.
Wirkmechanismus
The mechanism of action of 9-DME-9-P Isoacyclovir is similar to that of acyclovir. It inhibits viral replication by blocking the action of viral enzymes, such as DNA polymerase, which is responsible for the replication of viral DNA. It also inhibits the transcription of viral genes and the formation of new viral particles.
Biochemische Und Physiologische Effekte
9-DME-9-P Isoacyclovir has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the replication of herpes simplex virus, varicella-zoster virus, and other viruses. It has also been shown to reduce inflammation, improve wound healing, and reduce the severity of viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
9-DME-9-P Isoacyclovir has several advantages for use in laboratory experiments. It is easy to synthesize, stable, and highly soluble, which makes it ideal for use in experiments. In addition, it is non-toxic and has a wide range of antiviral activity. However, it is not as potent as acyclovir, and it may not be suitable for use in all experiments.
Zukünftige Richtungen
There are several potential future directions for 9-DME-9-P Isoacyclovir. It could be used to develop new antiviral drugs with improved efficacy and safety profiles. It could also be used to study the mechanism of action of antiviral drugs and to investigate the biochemical and physiological effects of antiviral drugs on cells and tissues. In addition, it could be used to develop new therapeutic strategies for treating viral infections.
Eigenschaften
CAS-Nummer |
131918-95-1 |
|---|---|
Produktname |
9-Demethoxyethanol-9-propanol Isoacyclovir |
Molekularformel |
C₈H₁₁N₅O₂ |
Molekulargewicht |
209.21 |
Synonyme |
6H-Purin-6-one, 2-amino-1,7-dihydro-7-(3-hydroxypropyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



